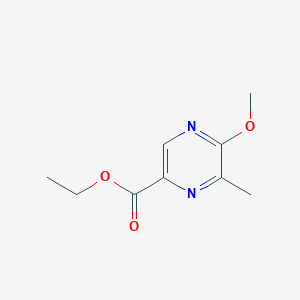
Ethyl 5-methoxy-6-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-6-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C9H12N2O3. It belongs to the class of pyrazine derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of a pyrazine ring substituted with methoxy, methyl, and ethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-methoxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxy-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products:
Hydrolysis: 5-methoxy-6-methylpyrazine-2-carboxylic acid and ethanol.
Reduction: 5-methoxy-6-methylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-methoxy-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-6-methylpyrazine-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its flavor properties and used in the food industry.
2-Methoxy-3-methylpyrazine: Another pyrazine derivative with applications in flavor and fragrance.
5-Methyl-2-pyrazinecarboxylic acid: Used in the synthesis of metal-organic frameworks and other complex molecules.
Uniqueness: Ethyl 5-methoxy-6-methylpyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its ester group makes it a versatile intermediate in organic synthesis, while the methoxy and methyl groups contribute to its aromatic properties.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-methoxy-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(12)7-5-10-8(13-3)6(2)11-7/h5H,4H2,1-3H3 |
InChI Key |
QGAAMGIUKZRMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















